4-(Aminomethyl)piperidin-4-ol
Overview
Description
4-(Aminomethyl)piperidin-4-ol is an organic compound with the molecular formula C6H14N2O. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of both an amino group and a hydroxyl group attached to the piperidine ring, making it a versatile intermediate in organic synthesis .
Mechanism of Action
Target of Action
4-(Aminomethyl)piperidin-4-ol, also known as 4-AMP, is a trifunctional amine . It is used in the synthesis of Schiff bases and is a key component in the preparation of linear poly(amido amine)s . These poly(amido amine)s form micelles that are used for controlled delivery of drugs . Therefore, the primary targets of 4-AMP are the drug molecules that need to be delivered to specific sites in the body.
Mode of Action
The mode of action of 4-AMP involves its interaction with drug molecules during the formation of micelles . The trifunctional amine structure of 4-AMP allows it to bind with drug molecules, encapsulating them within the micelle structure . This encapsulation enables the controlled delivery of drugs, ensuring that the drugs are released at the desired rate and location.
Biochemical Pathways
It is known that 4-amp plays a crucial role in drug delivery systems . By forming micelles, it affects the distribution and release of drugs in the body, thereby influencing various biochemical pathways depending on the specific drug being delivered.
Pharmacokinetics
The pharmacokinetics of 4-AMP is largely dependent on its role in drug delivery systems. As a component of micelles used for drug delivery, 4-AMP influences the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the encapsulated drugs . The formation of micelles can enhance the bioavailability of drugs, especially those that are poorly soluble .
Result of Action
The primary result of 4-AMP’s action is the controlled delivery of drugs . By forming micelles that encapsulate drug molecules, 4-AMP ensures that the drugs are released at a controlled rate and at the desired location. This can enhance the efficacy of the drugs and reduce potential side effects.
Action Environment
The action of 4-AMP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the micelles formed by 4-AMP . Additionally, factors such as temperature and the presence of other substances can also influence the formation of micelles and, consequently, the efficacy of drug delivery .
Biochemical Analysis
Biochemical Properties
4-(Aminomethyl)piperidin-4-ol is a trifunctional amine that can be used in the synthesis of Schiff bases . It is also used for the preparation of linear poly(amido amine)s, which form micelles for controlled delivery of drugs . This suggests that this compound may interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
These compounds have shown antagonistic activities against the CCR5 receptor, an essential co-receptor in the process of HIV-1 entry . This suggests that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that piperidine derivatives can inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)piperidin-4-ol typically involves the reduction of 4-(Nitromethyl)piperidine. This reduction can be achieved using hydrogenation in the presence of a palladium catalyst. The reaction is carried out under mild conditions, usually at room temperature and atmospheric pressure .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the catalytic hydrogenation of 4-(Nitromethyl)piperidine using a continuous flow reactor. This method ensures high yield and purity of the product while maintaining cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of 4-(Formyl)piperidine.
Reduction: Formation of N-methyl-4-(aminomethyl)piperidine.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(Aminomethyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of drugs targeting neurological disorders.
Industry: It is used in the production of polymers and other advanced materials.
Comparison with Similar Compounds
4-(Aminomethyl)piperidine: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-(Hydroxymethyl)piperidine: Lacks the amino group, limiting its applications in nucleophilic substitution reactions.
Uniqueness: 4-(Aminomethyl)piperidin-4-ol is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
4-(aminomethyl)piperidin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-5-6(9)1-3-8-4-2-6/h8-9H,1-5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMXTGSYSKPDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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